2-(Hydroxymethyl)-5-(trifluoromethyl)phenol
Overview
Description
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol derivatives using reagents such as Umemoto’s reagents . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield trifluoromethyl-substituted aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenols and hydroxymethyl-substituted phenols. Examples include:
- 2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
- 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol
- 2-(Hydroxymethyl)-6-(trifluoromethyl)phenol
Uniqueness
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl and hydroxymethyl groups on the phenol ring. This positioning can significantly influence the compound’s reactivity, stability, and overall properties compared to other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZVTDLPRSNCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259648 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-66-6 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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